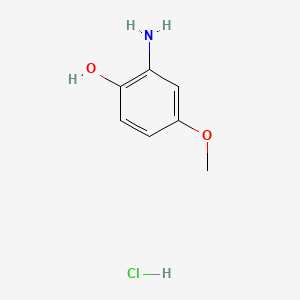

2-Amino-4-methoxyphenol hydrochloride

Description

BenchChem offers high-quality 2-Amino-4-methoxyphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methoxyphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKXUUGVLZIYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185966 | |

| Record name | 2-Amino-4-methoxyphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32190-97-9 | |

| Record name | Phenol, 2-amino-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32190-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methoxyphenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methoxyphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-4-methoxyphenol hydrochloride" synthesis from 4-methoxy-2-nitrophenol

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxyphenol Hydrochloride from 4-methoxy-2-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methoxyphenol hydrochloride, a valuable intermediate in the pharmaceutical and dye industries.[1][2] The primary focus is on the chemical reduction of 4-methoxy-2-nitrophenol. This document delves into the core chemical principles, compares prevalent synthetic methodologies, and offers detailed, field-tested experimental protocols. It is intended for an audience of researchers, chemists, and professionals in drug development who require a blend of theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction and Strategic Overview

2-Amino-4-methoxyphenol, also known as 2-hydroxy-5-methoxyaniline, is a key building block in organic synthesis.[3] Its utility is pronounced in the development of analgesics, anti-inflammatory drugs, and as a crucial component in advanced hair dye formulations.[1][2] For stability, ease of handling, and purification, it is often converted to its hydrochloride salt.[4]

The most direct and widely adopted synthetic strategy involves the reduction of the nitro group of the readily available precursor, 4-methoxy-2-nitrophenol. This transformation is the central focus of this guide. We will explore two primary, industrially relevant reduction pathways: catalytic hydrogenation and metal-acid reduction. The choice between these methods is often dictated by factors such as available equipment, desired purity, reaction scale, and the presence of other functional groups.

Figure 1: Overall synthetic transformation.

Core Principle: The Reduction of an Aromatic Nitro Group

The conversion of an aromatic nitro compound to its corresponding aniline derivative is a fundamental transformation in organic chemistry. The process involves the transfer of six electrons and the addition of six protons to the nitro group (-NO₂) to form the amino group (-NH₂). This can be achieved through various reductive systems.

-

Catalytic Hydrogenation: This heterogeneous process utilizes a metal catalyst, typically palladium[5] or platinum, to activate molecular hydrogen (H₂), facilitating its addition across the N=O bonds of the nitro group.[6]

-

Dissolving Metal Reduction: This method employs a metal, such as tin (Sn) or iron (Fe), in a strong acidic medium like hydrochloric acid (HCl). The metal is oxidized, releasing electrons that, in concert with protons from the acid, reduce the nitro group.[7]

The selection of the method is critical. Catalytic hydrogenation is often cleaner and higher yielding, but may be unsuitable if the molecule contains other reducible functional groups, such as alkenes or alkynes.[8] Metal-acid systems are robust but can require more demanding workups to remove metal salt byproducts.[7]

Methodology I: Catalytic Hydrogenation via Palladium on Carbon (Pd/C)

This is arguably the most efficient and cleanest method for the synthesis of 2-Amino-4-methoxyphenol, with reported yields of up to 93%.[9][10] The reaction proceeds under mild conditions and the workup is straightforward, involving simple filtration to remove the heterogeneous catalyst.

Causality and Mechanistic Insight

The 5% Palladium on Carbon (Pd/C) catalyst provides a high-surface-area environment where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The 4-methoxy-2-nitrophenol, dissolved in a protic solvent like ethanol, also adsorbs onto the catalyst surface. The activated hydrogen atoms are then sequentially transferred to the nitro group, reducing it through various intermediates (nitroso, hydroxylamino) until the final amine is formed. The ethanol serves as an excellent solvent for the starting material and does not interfere with the hydrogenation process.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[9]

-

Vessel Preparation: To a 500 mL hydrogenation flask or a suitable three-necked flask equipped with a magnetic stirrer, gas inlet, and balloon, add 4-methoxy-2-nitrophenol (20.0 g).

-

Solvent Addition: Suspend the starting material in ethanol (350 mL). Stir to ensure a uniform slurry.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (550 mg) to the suspension. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon) if dry.

-

Hydrogenation Setup: Seal the flask and purge the system multiple times with hydrogen gas to remove all air. Finally, maintain a positive pressure of hydrogen (typically using a balloon filled with H₂ for atmospheric pressure reactions).

-

Reaction Execution: Stir the mixture vigorously at room temperature (20-30°C).[9] Vigorous stirring is crucial to ensure efficient contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.

-

Workup - Isolation of Free Amine: Combine the filtrate and washes. Remove the ethanol by rotary evaporation under reduced pressure. The resulting crystalline solid is crude 2-amino-4-methoxyphenol.[9]

Data Summary & Troubleshooting

| Parameter | Value/Condition | Reference |

| Starting Material | 4-methoxy-2-nitrophenol (20.0 g) | [9] |

| Solvent | Ethanol (350 mL) | [9] |

| Catalyst | 5% Pd/C (550 mg) | [9] |

| Temperature | 20-30°C | [9] |

| Pressure | Atmospheric | [9] |

| Expected Yield | Up to 93% (after recrystallization) | [9][10] |

| Symptom | Possible Cause | Suggested Solution |

| Reaction Incomplete | Inactive or "poisoned" catalyst. | Use fresh, high-quality Pd/C. Ensure glassware is free of potential catalyst poisons like sulfur compounds.[10] |

| Insufficient hydrogen supply. | Check the hydrogenation apparatus for leaks. Ensure a continuous supply of hydrogen.[10] | |

| Low Yield | Product loss during filtration. | Ensure the Celite® pad is thoroughly washed with the reaction solvent after filtering the catalyst. |

| Incomplete reaction. | Allow the reaction to run for a longer duration or slightly increase the hydrogen pressure if possible. |

Methodology II: Metal-Acid Reduction using Tin(II) Chloride (SnCl₂)

While catalytic hydrogenation is often preferred, reduction with tin(II) chloride in an acidic medium is a powerful alternative.[7] This method is particularly useful when scaling up in environments where high-pressure hydrogenation equipment is not available or for substrates with functional groups sensitive to catalytic reduction.

Causality and Mechanistic Insight

In the presence of concentrated HCl, tin(II) chloride (SnCl₂) acts as a potent reducing agent. The Sn²⁺ ion is oxidized to Sn⁴⁺, releasing two electrons in the process. This electron transfer, facilitated by the acidic environment which protonates the nitro group's oxygen atoms, drives the reduction to the corresponding amine. The final product initially forms an amine-tin complex, which is broken during the basic workup.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-methoxy-2-nitrophenol in ethanol.

-

Reagent Addition: Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the mixture.

-

Acidification: Slowly add concentrated hydrochloric acid. The reaction is often exothermic.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours.

-

Monitoring: Monitor the reaction's completion via TLC.

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

-

Workup - Basification & Extraction: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). This step is critical as it precipitates tin salts as tin hydroxides and deprotonates the ammonium salt to the free amine. Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Workup - Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methoxyphenol.

Final Step: Formation and Purification of the Hydrochloride Salt

The free amine product is often an off-white to brown solid that can be susceptible to air oxidation.[2][3] Converting it to the hydrochloride salt enhances its stability and facilitates purification by recrystallization.

Figure 2: Experimental workflow for synthesis.

Protocol for Salt Formation & Purification

-

Dissolution: Take the crude 2-amino-4-methoxyphenol obtained from either reduction method and dissolve it in a minimal amount of a suitable solvent, such as isopropyl alcohol.[9][10] Gentle warming may be required.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will begin to precipitate.

-

Crystallization: Continue adding HCl until no further precipitation is observed. Allow the mixture to stand in the cold to maximize crystal formation.

-

Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropyl alcohol or diethyl ether to remove any residual impurities.

-

Drying: Dry the product, 2-Amino-4-methoxyphenol hydrochloride, in a vacuum oven.

Product Characterization

To confirm the identity and purity of the final product, the following analytical methods are recommended:

-

Melting Point: The free amine has a reported melting point in the range of 135-143°C.[2][10] The hydrochloride salt will have a distinct, higher melting point.

-

¹H NMR Spectroscopy: The spectrum should confirm the presence of aromatic protons, a methoxy group singlet, and amine/hydroxyl protons.

-

FT-IR Spectroscopy: Look for characteristic peaks for N-H and O-H stretches (typically a broad band), aromatic C-H stretches, and C-O stretches.

-

Mass Spectrometry: To confirm the molecular weight of the free amine (139.15 g/mol ).[2][11]

-

Purity by HPLC: High-Performance Liquid Chromatography is the preferred method for determining the quantitative purity of the final product.

Safety and Handling

Professional laboratory safety practices must be strictly followed.

-

4-methoxy-2-nitrophenol (Starting Material): Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12][13] Avoid breathing dust and handle only in a well-ventilated fume hood.[12][14] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-

Reagents:

-

Palladium on Carbon (Pd/C): Can be flammable, especially when dry or spent. Handle with care.

-

Hydrogen Gas (H₂): Extremely flammable. Ensure the reaction setup is leak-proof and free from ignition sources.

-

Tin(II) Chloride (SnCl₂): Corrosive and harmful if swallowed.

-

Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

-

General Precautions: Always wear appropriate PPE. Avoid inhalation of dusts and vapors.

-

Waste Disposal: Dispose of all chemical waste, including solvents and residual metal catalysts, in accordance with local, regional, and national regulations.[12][13] Do not allow the product to enter the sewage system.[13]

References

-

PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from PrepChem.com. URL: [Link]

-

Capot Chemical Co., Ltd. (2019). 4-Methoxy-2-nitrophenol SAFETY DATA SHEET. Retrieved from capotchem.com. URL: [Link]

-

CPAchem. (2023). Safety data sheet: 2-Methoxy-5-nitrophenol. Retrieved from cpachem.com. URL: [Link]

-

ResearchGate. (n.d.). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from ResearchGate. URL: [Link]

-

ChemSynthesis. (2025). 2-amino-4-methoxyphenol. Retrieved from chemsynthesis.com. URL: [Link]

-

precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. Retrieved from precision.fda.gov. URL: [Link]

-

Valles, E., et al. (2016). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A. URL: [Link]

-

Chemistry Stack Exchange. (2016). What groups can be reduced by Sn/HCl?. Retrieved from chemistry.stackexchange.com. URL: [Link]

-

Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5. URL: [Link]

- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Retrieved from patents.google.com.

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from ncert.nic.in. URL: [Link]

-

ResearchGate. (2016). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (2013). How to reduce a nitro group next to an alkene?. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (2022). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from ResearchGate. URL: [Link]

-

Digital CSIC. (2016). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt. Retrieved from digital.csic.es. URL: [Link]

-

MDPI. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from mdpi.com. URL: [Link]

-

ResearchGate. (2014). SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (n.d.). Mechanism of 4-nitrophenol hydrogenation. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (n.d.). Reduction of nitro group to a primary amine. Retrieved from ResearchGate. URL: [Link]

-

ChemRxiv. (2020). Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based catalysts. Retrieved from chemrxiv.org. URL: [Link]

-

PMC. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-4-methoxyphenol | 20734-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. ncert.nic.in [ncert.nic.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Amino-4-methoxyphenol 95 20734-76-3 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. cpachem.com [cpachem.com]

- 14. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 2-Amino-4-methoxyphenol Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Amino-4-methoxyphenol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound. We will delve into its characteristics, safe handling protocols, and its role as a versatile chemical intermediate.

Introduction

2-Amino-4-methoxyphenol and its hydrochloride salt are important chemical intermediates with applications in various fields, including the synthesis of dyes and pharmaceuticals. The presence of amino, hydroxyl, and methoxy functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis. This guide will differentiate between the free base (2-Amino-4-methoxyphenol) and its hydrochloride salt, providing specific data for each where available and noting any gaps in the current body of public knowledge.

Physicochemical Properties

The properties of 2-Amino-4-methoxyphenol hydrochloride are intrinsically linked to its structure. The protonation of the amino group to form the hydrochloride salt significantly influences its physical properties, most notably its solubility.

Structural and Molecular Data

| Property | 2-Amino-4-methoxyphenol | 2-Amino-4-methoxyphenol Hydrochloride | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | C₇H₁₀ClNO₂ | [1] |

| Molecular Weight | 139.15 g/mol | 175.61 g/mol | [1] |

| IUPAC Name | 2-Amino-4-methoxyphenol | 2-Amino-4-methoxyphenol hydrochloride | [1] |

| Synonyms | 4-Methoxy-2-aminophenol, 2-Hydroxy-5-methoxyaniline | Phenol, 2-amino-4-methoxy-, hydrochloride | [2] |

| CAS Number | 20734-76-3 | Not explicitly found, but related to 20734-76-3 | [3] |

| Appearance | White to cream to brown crystals or crystalline powder | Expected to be a crystalline solid | [4] |

Physical Properties

| Property | 2-Amino-4-methoxyphenol | 2-Amino-4-methoxyphenol Hydrochloride | Reference(s) |

| Melting Point | 135-140 °C | No experimental data found. A related compound, 4-Amino-2-methoxyphenol hydrochloride, has a melting point of >205 °C (dec.) | [3][4][5] |

| Solubility | Soluble in DMSO | Expected to have higher solubility in polar solvents like water and methanol compared to the free base. A related compound, 4-(2-Amino-ethyl)-2-methoxy-phenol, is slightly soluble in water, acetonitrile (heated), and methanol (heated). | [6] |

| pKa | A predicted pKa of 10.24 is available for the phenolic proton. | The pKa of the anilinium ion is expected to be in the range of 4-5. | [7] |

Synthesis and Manufacturing

The primary route to 2-Amino-4-methoxyphenol is through the reduction of the corresponding nitro compound, 4-methoxy-2-nitrophenol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Synthesis of 2-Amino-4-methoxyphenol

A common and efficient method for the synthesis of 2-Amino-4-methoxyphenol is the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[8]

Reaction Scheme:

A representative synthesis workflow.

Experimental Protocol:

-

Suspension: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol in a suitable reaction vessel.

-

Catalyst Addition: Add 550 mg of 5% palladium on carbon catalyst to the suspension.

-

Hydrogenation: Subject the mixture to hydrogenation at 20-30 °C under atmospheric pressure of hydrogen gas. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the catalyst by filtration.

-

Isolation: Remove the solvent by distillation under reduced pressure.

-

Purification: Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol. A typical yield is around 93%.[8]

Preparation of 2-Amino-4-methoxyphenol Hydrochloride

While a specific literature protocol for the hydrochloride salt formation of this exact molecule was not found, a standard laboratory procedure can be employed.

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-Amino-4-methoxyphenol in a suitable solvent such as anhydrous ethanol or diethyl ether.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an appropriate solvent (e.g., diethyl ether) to the stirred solution.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Amino-4-methoxyphenol hydrochloride.

Chemical Reactivity and Stability

The reactivity of 2-Amino-4-methoxyphenol hydrochloride is governed by the functional groups present. The hydrochloride salt is generally more stable and less susceptible to oxidation than the free base due to the protonation of the electron-donating amino group.

-

Amino Group: The anilinium ion is significantly less nucleophilic than the free amine. Reactions requiring a nucleophilic amino group, such as acylation, may require the addition of a base to deprotonate the anilinium ion.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation under appropriate conditions. It also activates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic substitution reactions such as halogenation and nitration.

Stability and Storage:

2-Amino-4-methoxyphenol and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] The free base is typically stored at 2-8°C.[3] For long-term storage, it is advisable to keep the containers tightly sealed and protected from light to prevent degradation.

Spectroscopic Characterization

No experimental spectral data for 2-Amino-4-methoxyphenol hydrochloride was found in the public domain. The following sections describe the expected spectral characteristics based on the structure and available data for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the anilinium and hydroxyl groups. The aromatic protons would likely appear as complex multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8 ppm. The anilinium (NH₃⁺) and hydroxyl (OH) protons would be broad singlets with chemical shifts that are dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with those attached to the oxygen atoms (hydroxyl and methoxy) appearing at lower field (higher ppm). The methoxy carbon would have a characteristic signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-4-methoxyphenol hydrochloride would be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: Broad absorption in the 2500-3000 cm⁻¹ region, characteristic of the anilinium ion (R-NH₃⁺).

-

C-O Stretch: A strong band in the region of 1200-1275 cm⁻¹ for the aryl ether.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a suitable solvent like methanol or water would be expected to show absorption maxima characteristic of a substituted benzene ring. For comparison, the related compound 4-methoxyphenol has absorption maxima at 222 nm and 282 nm.[10] The protonation of the amino group in the hydrochloride salt would likely cause a hypsochromic (blue) shift in the absorption maxima compared to the free base.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Amino-4-methoxyphenol hydrochloride. While a specific Safety Data Sheet (SDS) for the hydrochloride was not located, the information for the free base provides a good starting point for safe handling procedures.

Hazard Identification:

-

Acute Toxicity: The free base is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3]

-

Skin and Eye Irritation: It may cause skin and eye irritation.[11]

-

Genetic Defects: It is suspected of causing genetic defects.

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[9]

-

If on Skin: Wash with plenty of soap and water.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing.[9]

Applications in Research and Development

2-Amino-4-methoxyphenol hydrochloride serves as a key starting material and intermediate in several areas of chemical synthesis.

Key application areas for 2-Amino-4-methoxyphenol hydrochloride.

-

Pharmaceutical Synthesis: It is a valuable precursor for the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2] Its structural motif is found in molecules with potential biological activity.

-

Dye Industry: This compound is used in the formulation of hair dyes and other colorants.[2]

-

Cosmetic Industry: Due to its antioxidant properties, it is incorporated into some cosmetic formulations.[2]

-

Biochemical Research: It is utilized in studies related to enzyme inhibition and as a potential therapeutic agent.[2]

Conclusion

2-Amino-4-methoxyphenol hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. While a substantial amount of data is available for its free base form, there are notable gaps in the publicly accessible information for the hydrochloride salt, particularly concerning its experimental physical properties and spectral data. This guide has aimed to provide a comprehensive overview based on the available information and to offer scientifically grounded expectations where experimental data is lacking. Researchers and developers are encouraged to perform their own characterization and safety assessments before use.

References

- Sigma-Aldrich.

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]

-

precisionFDA. 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. [Link]

- Google Patents. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.

- Thermo Fisher Scientific.

- Spectrum Chemical Mfg. Corp.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- The Royal Society of Chemistry.

-

PubChem. 2-Amino-4-methylphenol. [Link]

-

NIST WebBook. Phenol, 4-(2-aminoethyl)-2-methoxy-. [Link]

- Cayman Chemical.

-

ChemSynthesis. 2-amino-4-methoxyphenol. [Link]

- Beilstein Journals.

-

PubChem. 2-Amino-4-methoxyphenol hydrochloride. [Link]

-

NIST WebBook. 2-Methoxy-4-chloro-phenol. [Link]

-

OSHA. osha-pv2039.pdf - 4-Methoxyphenol. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-氨基-4-甲氧基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-4-methoxyphenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Amino-2-methoxyphenol Hydrochloride CAS#: 4956-52-9 [m.chemicalbook.com]

- 6. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]

- 7. 2-Amino-4-methoxyphenol CAS#: 20734-76-3 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 11. spectrumchemical.com [spectrumchemical.com]

"2-Amino-4-methoxyphenol hydrochloride" CAS number and molecular structure

An In-depth Technical Guide to 2-Amino-4-methoxyphenol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methoxyphenol hydrochloride (CAS No: 32190-97-9), a significant chemical intermediate. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its diverse applications in pharmaceuticals, cosmetics, and scientific research. Emphasis is placed on the compound's role as a versatile building block, its preliminary biological activities, and critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development and material science who require in-depth technical knowledge and practical insights into the use of this compound.

Chemical Identity and Molecular Structure

2-Amino-4-methoxyphenol hydrochloride is the salt form of 2-Amino-4-methoxyphenol, an aromatic organic compound. The hydrochloride form enhances stability and simplifies handling for various synthetic applications.

Molecular Structure:

-

IUPAC Name: 2-amino-4-methoxyphenol;hydrochloride[1]

-

SMILES: COc1ccc(c(c1)N)O.Cl[2]

-

InChI Key: YWKXUUGVLZIYEG-UHFFFAOYSA-N[2]

The core structure consists of a phenol ring substituted with an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 4. The hydrochloride salt is formed by the protonation of the amino group.

Physicochemical Properties Summary

The properties of the compound and its free base are summarized below for clarity and comparative purposes.

| Property | 2-Amino-4-methoxyphenol hydrochloride | 2-Amino-4-methoxyphenol (Free Base) | Reference(s) |

| CAS Number | 32190-97-9 | 20734-76-3 | [2][3] |

| Molecular Formula | C₇H₁₀ClNO₂ (or C₇H₉NO₂·HCl) | C₇H₉NO₂ | [2][3] |

| Molecular Weight | 175.61 g/mol | 139.15 g/mol | [2][3] |

| Appearance | Data not widely available; typically a solid | Buff to dark brown powder/crystalline solid | [4][5] |

| Melting Point | Not specified | 135 - 143 °C | [4][6] |

| Purity | Not specified | ≥95% - 98% | [4][6][7] |

| Storage | Not specified | 0 - 8 °C, protect from light | [4][8] |

Synthesis and Manufacturing

The primary route to 2-Amino-4-methoxyphenol is through the catalytic hydrogenation of 4-methoxy-2-nitrophenol. The resulting free base can then be readily converted to its hydrochloride salt.

Workflow for the Synthesis of 2-Amino-4-methoxyphenol

Caption: Synthesis workflow for 2-Amino-4-methoxyphenol.

Detailed Synthesis Protocol (for 2-Amino-4-methoxyphenol) [9]

This protocol describes a common laboratory-scale synthesis. The choice of a palladium-on-carbon catalyst is due to its high efficiency and selectivity in reducing aromatic nitro groups to amines under mild conditions, minimizing side reactions.

-

Suspension: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol in a suitable reaction vessel. Ethanol is selected as the solvent for its ability to dissolve the starting material to a reasonable extent and its compatibility with the hydrogenation process.

-

Catalyst Addition: Add 550 mg of 5% palladium-on-carbon catalyst to the suspension.

-

Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure. Maintain the reaction temperature between 20-30°C. The reaction progress should be monitored until completion (e.g., by observing the cessation of hydrogen uptake or via TLC).

-

Catalyst Removal: Once the reaction is complete, remove the palladium catalyst by filtration. This step is critical to prevent catalyst contamination in the final product.

-

Solvent Removal: Remove the ethanol solvent from the filtrate by distillation under reduced pressure. This concentrates the product.

-

Purification: Recrystallize the resulting crude solid from isopropyl alcohol to yield pure 2-amino-4-methoxyphenol. This step removes impurities, resulting in a product with a high degree of purity (typically >93% yield).

Conversion to Hydrochloride Salt

To obtain the hydrochloride salt, the purified 2-Amino-4-methoxyphenol free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate, 2-Amino-4-methoxyphenol hydrochloride, is then collected by filtration and dried.

Applications in Research and Industry

2-Amino-4-methoxyphenol hydrochloride serves as a versatile intermediate in several high-value applications. Its bifunctional nature (amino and hydroxyl groups) allows it to participate in a wide range of chemical reactions.

-

Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceuticals.[4] Its scaffold is found in molecules developed as potential analgesics and anti-inflammatory drugs.[4] The aminophenol structure is a known pharmacophore that can be modified to target specific enzymes or receptors.

-

Dye and Pigment Synthesis: It is a crucial intermediate in the manufacturing of dyes.[5] The amino and hydroxyl groups are reactive sites for creating complex chromophores, particularly in formulations for hair dyes where it contributes to color stability.[4]

-

Cosmetic Formulations: Beyond hair dyes, its antioxidant properties have generated interest for use in skincare products.[4][5] Antioxidants are valued for their ability to protect the skin from oxidative damage.[5]

-

Polymer Science: It can be used as a modifier in polymer chemistry to enhance the thermal and mechanical properties of certain plastics and resins.[4]

-

Biochemical Research: In a laboratory setting, the compound is used in studies related to enzyme inhibition and as a potential therapeutic agent, aiding research into disease mechanisms.[4]

Conceptual Relationship of Forms

Caption: Conversion from precursor to the final hydrochloride salt.

Biological Profile and Toxicological Summary

Preliminary research suggests that 2-Amino-4-methoxyphenol exhibits notable biological activities, though further investigation is required.

-

Antioxidant Properties: Studies have indicated that the compound possesses antioxidant capabilities, which may help protect against cellular damage caused by free radicals.[5]

-

Antimicrobial Activity: Limited research suggests potential inhibitory effects on the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.[5]

-

Toxicity Profile: The compound is considered harmful if swallowed and causes skin and serious eye irritation. Some sources indicate it is suspected of causing genetic defects.[10][11] It is crucial to handle this chemical with appropriate caution and personal protective equipment.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety when working with 2-Amino-4-methoxyphenol and its hydrochloride salt.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.[12]

-

Aquatic Hazard: Harmful to aquatic life.

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear protective gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[13]

-

Respiratory Protection: Avoid breathing dust. If dust formation is likely, a NIOSH-approved respirator is recommended.[12][13]

-

-

Handling: Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation.[13]

-

Storage: Store in a dry, cool, and well-ventilated place.[13] Keep the container tightly closed and store locked up.[12] The free base should be stored at 2-8°C.[14]

References

-

PrepChem. Synthesis of 2-amino-4-methoxyphenol. Available from: [Link]

-

precisionFDA. 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. Available from: [Link]

-

PubChem, National Institutes of Health. 2-Amino-4-methoxyphenol hydrochloride. Available from: [Link]

-

PubChem, National Institutes of Health. 2-Amino-4-methoxyphenol. Available from: [Link]

Sources

- 1. 2-Amino-4-methoxyphenol hydrochloride | C7H10ClNO2 | CID 3015618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2-Amino-4-methoxyphenol | C7H9NO2 | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 2-Amino-4-methoxyphenol | 20734-76-3 [smolecule.com]

- 6. 2-Amino-4-methoxyphenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-氨基-4-甲氧基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-Amino-4-methoxyphenol | 20734-76-3 | TCI Deutschland GmbH [tcichemicals.com]

- 11. 2-Amino-4-methoxyphenol | 20734-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-氨基-4-甲氧基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of 2-Amino-4-methoxyphenol Hydrochloride: A Technical Guide

Introduction

2-Amino-4-methoxyphenol hydrochloride is a fine chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-4-methoxyphenol hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only spectral data interpretation but also the underlying principles and experimental protocols.

Molecular Structure and Key Features

2-Amino-4-methoxyphenol hydrochloride possesses a substituted benzene ring with three functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3). The hydrochloride salt form indicates that the basic amino group is protonated to form an ammonium chloride salt (-NH3+Cl-). This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Figure 1: Structure of 2-Amino-4-methoxyphenol Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in 2-Amino-4-methoxyphenol hydrochloride will cause significant changes in the chemical shifts of the aromatic protons compared to the free base.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Amino-4-methoxyphenol hydrochloride is expected to show signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the ammonium protons. The electron-withdrawing effect of the -NH3+ group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the free amine.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-4-methoxyphenol Hydrochloride

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic H (position 3) | 7.0 - 7.2 | d | ~2-3 | Ortho coupling to H at position 5. |

| Aromatic H (position 5) | 6.8 - 7.0 | dd | ~8-9, ~2-3 | Ortho coupling to H at position 6, meta coupling to H at position 3. |

| Aromatic H (position 6) | 6.7 - 6.9 | d | ~8-9 | Ortho coupling to H at position 5. |

| Methoxy (-OCH₃) | 3.7 - 3.9 | s | - | Singlet with 3H integration. |

| Hydroxyl (-OH) | 9.0 - 10.0 | br s | - | Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent. |

| Ammonium (-NH₃⁺) | 7.5 - 8.5 | br s | - | Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent. |

Causality behind Experimental Choices: The choice of a deuterated solvent is crucial for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for amine hydrochlorides as it can dissolve the salt and has a high boiling point, which can be useful for variable temperature studies. The addition of a drop of D₂O to the NMR tube would confirm the assignment of the -OH and -NH₃⁺ protons, as these signals would disappear from the spectrum due to proton-deuterium exchange.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The protonation of the amino group will also influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4-methoxyphenol Hydrochloride

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-OCH₃ | 55 - 57 | Methoxy carbon. |

| Aromatic C-H (C3) | 115 - 118 | |

| Aromatic C-H (C5) | 118 - 121 | |

| Aromatic C-H (C6) | 112 - 115 | |

| Aromatic C-NH₃⁺ (C2) | 135 - 140 | Deshielded due to the electron-withdrawing ammonium group. |

| Aromatic C-OH (C1) | 145 - 150 | |

| Aromatic C-OCH₃ (C4) | 150 - 155 |

Expertise & Experience: The predicted chemical shifts are based on the analysis of similar substituted benzene derivatives. The carbon attached to the electron-withdrawing ammonium group (C2) is expected to be significantly downfield compared to the corresponding carbon in the free amine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Amino-4-methoxyphenol hydrochloride into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

-

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

To confirm the identity of exchangeable protons, acquire a second spectrum after adding one drop of D₂O to the NMR tube.

-

Record the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

-

Figure 2: Workflow for NMR analysis of 2-Amino-4-methoxyphenol Hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-4-methoxyphenol hydrochloride will show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds. The formation of the ammonium salt will lead to the appearance of N-H stretching and bending vibrations that are different from those of a primary amine.

Table 3: Predicted IR Absorption Bands for 2-Amino-4-methoxyphenol Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (phenol) | 3200 - 3500 | Broad, Strong | Hydrogen bonding will broaden this peak. |

| N-H stretch (ammonium) | 2800 - 3200 | Broad, Strong | A broad and complex absorption due to the -NH₃⁺ group, often with multiple sub-peaks.[3] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic, -OCH₃) | 2850 - 2960 | Medium | |

| N-H bend (ammonium) | 1500 - 1600 | Strong | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[4] |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region. |

| C-O stretch (phenol) | 1200 - 1260 | Strong | |

| C-O stretch (ether) | 1020 - 1075 (asymmetric), 1200-1275 (symmetric) | Strong |

Trustworthiness: The presence of a broad, strong absorption in the 2800-3200 cm⁻¹ region is a key indicator of the presence of an ammonium salt.[3] The phenolic O-H stretch will also be broad due to hydrogen bonding.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Amino-4-methoxyphenol hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-4-methoxyphenol hydrochloride, the analysis would typically be performed on the free base, as the hydrochloride salt is not volatile. The mass spectrum will show the molecular ion peak corresponding to the free base (2-Amino-4-methoxyphenol) and several fragment ions.

Table 4: Predicted Key Mass Fragments for 2-Amino-4-methoxyphenol

| m/z | Proposed Fragment | Notes |

| 139 | [M]⁺ | Molecular ion of the free base (C₇H₉NO₂). |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 110 | [M - CHO]⁺ | Loss of a formyl radical. |

| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 124 fragment. |

| 81 | [M - CO - HCN]⁺ | Loss of carbon monoxide and hydrogen cyanide from the molecular ion. |

Authoritative Grounding: The fragmentation of aminophenols is influenced by the positions of the functional groups. Common fragmentation pathways involve the loss of small, stable neutral molecules like CO and HCN.[5]

Proposed Fragmentation Pathway

Figure 3: Proposed mass spectrometry fragmentation pathway for 2-Amino-4-methoxyphenol.

Experimental Protocol: Mass Spectrometry (GC-MS)

Due to the polarity of the amino and hydroxyl groups, derivatization is often recommended to improve the volatility and chromatographic performance of aminophenols for GC-MS analysis.[5]

-

Sample Preparation (Derivatization):

-

Accurately weigh 1-2 mg of 2-Amino-4-methoxyphenol into a vial.

-

Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).

-

Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).

-

Cap the vial and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program to achieve good separation of the analyte.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 2-Amino-4-methoxyphenol.

-

Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

-

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2-Amino-4-methoxyphenol hydrochloride. By understanding the predicted NMR, IR, and MS spectral features, researchers and scientists can effectively identify and characterize this important chemical intermediate. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. While this guide is based on established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard for structural elucidation.

References

- Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

-

PubChem. 2-Amino-4-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

Sources

2-Amino-4-methoxyphenol Hydrochloride: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methoxyphenol hydrochloride is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique trifunctional nature, possessing nucleophilic amino and hydroxyl groups in an ortho relationship, combined with an activated aromatic ring, provides a powerful platform for constructing a diverse array of complex molecules. This guide offers a senior application scientist's perspective on the core reactivity, mechanistic rationale, and practical application of this valuable intermediate. We will explore key synthetic transformations, including N-acylation, diazotization, O-alkylation, and cyclization reactions, providing field-proven protocols and explaining the causality behind experimental choices. The content herein is designed to empower researchers in pharmaceuticals, materials science, and fine chemicals to effectively leverage the synthetic potential of 2-Amino-4-methoxyphenol hydrochloride.

Core Compound Analysis: Properties and Handling

Overview and Significance

2-Amino-4-methoxyphenol, often handled as its more stable hydrochloride salt, is a pivotal intermediate in various industries.[1] Its structure is foundational for the synthesis of certain analgesics, anti-inflammatory drugs, and other pharmacologically active agents.[1][2] In the cosmetics industry, it is a key component in oxidative hair dye formulations, contributing to color stability and antioxidant properties.[1][2] The compound's utility stems from its three distinct reactive sites, which can be addressed with high chemo-selectivity to build molecular complexity.

Physicochemical and Safety Data

Proper handling and storage are critical for ensuring the integrity and reactivity of the reagent. The hydrochloride salt exhibits greater stability and is less prone to aerial oxidation compared to the free base.

| Property | Value | Reference(s) |

| CAS Number | 32190-97-9 (for HCl salt) | [3] |

| Molecular Formula | C₇H₁₀ClNO₂ | [4] |

| Molecular Weight | 175.61 g/mol | [3] |

| Appearance | Buff to dark brown powder/solid | [1] |

| Melting Point | 135-140 °C (for free base) | |

| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from light. | [5] |

Safety Profile:

-

Hazards: Harmful if swallowed. May cause skin and serious eye irritation. Suspected of causing genetic defects.[6]

-

Precautions: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.[7]

The Foundation of Reactivity: A Mechanistic Perspective

The synthetic versatility of 2-Amino-4-methoxyphenol hydrochloride is rooted in the distinct reactivity of its three functional groups. Understanding the electronic interplay between these groups is key to designing selective and high-yielding transformations.

-

Amino Group (-NH₂): As the most nucleophilic site, the primary aromatic amine readily participates in reactions with electrophiles. Its reactivity can be modulated by pH; in its protonated form (as the hydrochloride salt), its nucleophilicity is suppressed.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a potent phenoxide nucleophile, essential for reactions like O-alkylation.

-

Aromatic Ring: The ring is electron-rich due to the activating effects of the amino, hydroxyl, and methoxy substituents, making it susceptible to electrophilic aromatic substitution. The ortho and para directing nature of these groups guides the position of incoming electrophiles.

Caption: Core reactivity sites of 2-Amino-4-methoxyphenol.

Key Synthetic Transformations and Protocols

This section details reliable protocols for the most common and powerful transformations involving 2-Amino-4-methoxyphenol. The causality behind the choice of reagents and conditions is emphasized to ensure reproducibility and facilitate troubleshooting.

Reactions at the Amino Group: N-Acylation

N-acylation is a fundamental transformation used to form amides, which are prevalent in pharmaceuticals and serve as effective protecting groups. The reaction of the amino group with an acyl chloride or anhydride is typically rapid and high-yielding. A non-nucleophilic base is required to neutralize the HCl generated when using acyl chlorides.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride.[8]

-

Base: Triethylamine (TEA) or pyridine acts as an acid scavenger without competing as a nucleophile.[8]

-

Temperature: The reaction is initially cooled to 0 °C to control the exothermic addition of the highly reactive acyl chloride, then allowed to warm to ensure completion.[8]

Experimental Protocol: N-Acylation with Acyl Chloride

-

Suspend 2-Amino-4-methoxyphenol hydrochloride (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

-

Add triethylamine (2.2 equiv) to the suspension to neutralize the HCl salt and liberate the free amine. Stir for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.05 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting amine.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization.[8]

Caption: Workflow for N-Acylation of 2-Amino-4-methoxyphenol.

Reactions at the Amino Group: Diazotization

The conversion of the primary aromatic amine to a diazonium salt is a gateway to a vast range of synthetic transformations.[9] The resulting diazonium ion (Ar-N₂⁺) is an excellent leaving group (N₂) and can be substituted by various nucleophiles. It can also act as an electrophile in azo coupling reactions to form vibrantly colored azo dyes.[10][11]

Causality Behind Experimental Choices:

-

Reagents: Sodium nitrite (NaNO₂) reacts with a strong acid (like HCl or H₂SO₄) in situ to generate the reactive species, nitrous acid (HONO).[12]

-

Temperature: The reaction must be maintained at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures, leading to side products and the evolution of nitrogen gas.[9]

-

Excess Nitrous Acid: Any remaining nitrous acid is typically quenched with urea or sulfamic acid to prevent unwanted side reactions in subsequent steps.[10][12]

Experimental Protocol: Diazotization and Azo Coupling

-

Dissolve 2-Amino-4-methoxyphenol hydrochloride (1.0 equiv) in a solution of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice/salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.0 equiv) in cold water.

-

Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

-

For Azo Coupling: In a separate flask, dissolve a coupling agent (e.g., an activated aromatic compound like phenol or N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous NaOH for phenols).

-

Cool the coupling agent solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

Allow the reaction to proceed for 1-2 hours, during which the azo dye will typically precipitate.

-

Collect the product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.[10]

Caption: Workflow for Diazotization and Azo Coupling.

Cyclization Reactions: Synthesis of Benzoxazoles

The ortho-disposed amino and hydroxyl groups make 2-Amino-4-methoxyphenol an ideal precursor for the synthesis of benzoxazoles, a heterocyclic motif found in many biologically active compounds. The most common method involves condensation with a carboxylic acid or its equivalent (e.g., acyl chloride, aldehyde) followed by cyclodehydration.

Causality Behind Experimental Choices:

-

Reaction Conditions: The direct condensation with a carboxylic acid often requires a catalyst like polyphosphoric acid (PPA) or Eaton's reagent at high temperatures to drive the cyclodehydration.

-

Two-Step Approach: A milder, often higher-yielding approach involves first forming the N-acyl intermediate (as in section 3.1), which is then subjected to cyclization. This separates the amide formation from the more demanding cyclization step.

Experimental Protocol: Two-Step Benzoxazole Synthesis

-

Step 1 (N-Acylation): Synthesize the N-acyl intermediate from 2-Amino-4-methoxyphenol using the protocol described in Section 3.1.

-

Step 2 (Cyclization): Dissolve the purified N-acyl product from Step 1 in a high-boiling solvent like toluene or xylene.

-

Add a dehydrating agent or catalyst (e.g., p-toluenesulfonic acid, TsOH).

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude benzoxazole product by column chromatography or recrystallization.

Caption: Workflow for Two-Step Benzoxazole Synthesis.

Application in Target-Oriented Synthesis

To illustrate the strategic application of the reactions discussed, the following diagram outlines a hypothetical pathway to a substituted benzoxazole, a common scaffold in drug discovery. This multi-step synthesis leverages the chemoselectivity of the building block to construct a more complex target molecule.

Caption: Hypothetical multi-step synthesis of a substituted benzoxazole.

This pathway demonstrates a logical sequence where the most nucleophilic amine is first acylated. The less reactive hydroxyl group can then be alkylated under basic conditions without affecting the now-protected amide. Finally, the intramolecular cyclization is induced under acidic conditions to furnish the target heterocycle. This strategic ordering of reactions is fundamental to the successful synthesis of complex molecules from multifunctional building blocks.

Conclusion

2-Amino-4-methoxyphenol hydrochloride is more than a simple chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined and predictable reactivity at three distinct functional centers allows for the controlled and sequential introduction of molecular complexity. By understanding the mechanistic principles that govern its transformations—from N-acylation and diazotization to heterocycle formation—researchers can unlock its full potential. The protocols and workflows presented in this guide provide a robust framework for leveraging this building block in the development of novel pharmaceuticals, advanced materials, and high-value chemical entities.

References

-

Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert. [Link]

-

Diazotization of 2‐ or 4‐aminophenols. ResearchGate. [Link]

-

2-Amino-4-methoxyphenol. goods.com. [Link]

-

2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. precisionFDA. [Link]

-

2-Amino-4-methoxyphenol hydrochloride. PubChem. [Link]

-

Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

-

Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]

-

Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol. ResearchGate. [Link]

-

Diazotization of Amines. (2019). Chemistry LibreTexts. [Link]

-

Phenol, 4-(2-aminoethyl)-2-methoxy-. NIST WebBook. [Link]

-

2-amino-4-methoxyphenol. ChemSynthesis. [Link]

-

Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles. Nanomedicine Research Journal. [Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2017). Molecules. [Link]

-

2-amino-4-nitrophenol. Organic Syntheses. [Link]

-

N-Acylation in combinatorial chemistry. ARKIVOC. [Link]

-

A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses. ChemRxiv. [Link]

-

Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. [Link]

-

N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

-

A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. North_Pano [projects.mcah.columbia.edu]

- 3. GSRS [precision.fda.gov]

- 4. 2-Amino-4-methoxyphenol hydrochloride | C7H10ClNO2 | CID 3015618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scialert.net [scialert.net]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. researchgate.net [researchgate.net]

Unveiling the Potential of 2-Amino-4-methoxyphenol Hydrochloride: A Technical Guide for Drug Discovery and Development

Introduction: Beyond an Intermediate—Exploring the Intrinsic Bioactivity of a Versatile Phenolic Amine

To the seasoned researcher, 2-Amino-4-methoxyphenol hydrochloride is primarily recognized as a versatile intermediate in organic synthesis. Its utility is well-documented in the preparation of a diverse array of molecules, from analgesics and anti-inflammatory drugs to sophisticated ligands for estrogen receptors and α-synuclein.[1][2] However, to confine our understanding of this compound to its role as a mere building block would be to overlook the inherent biological potential suggested by its chemical architecture. As a substituted phenolic amine, 2-Amino-4-methoxyphenol hydrochloride possesses structural motifs that are hallmarks of antioxidant and antimicrobial activity.

This technical guide moves beyond the established synthetic applications of 2-Amino-4-methoxyphenol hydrochloride to provide an in-depth exploration of its potential biological activities. We will delve into the theoretical underpinnings of its anticipated antioxidant and antimicrobial properties, grounded in the well-established principles of phenolic chemistry. Crucially, this guide will also serve as a practical handbook, offering detailed, field-proven experimental protocols for researchers to validate these potential activities in a laboratory setting. Furthermore, we will address the critical aspects of safety and toxicology, presenting the available data to ensure responsible handling and application in research. For drug development professionals, this guide aims to illuminate new avenues for the application of this readily available compound, potentially accelerating the discovery of novel therapeutic agents.

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of 2-Amino-4-methoxyphenol hydrochloride is fundamental to its application in research and development. These properties govern its solubility, stability, and reactivity, thereby influencing its handling, formulation, and biological interactions.

| Property | Value |

| CAS Number | 32190-97-9 |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| Appearance | Off-white to tan crystalline powder |

| Melting Point | 215-220 °C (decomposes) |

| Solubility | Soluble in water |

| pKa | Not available |

Potential Biological Activities and Mechanistic Insights

While extensive biological studies on 2-Amino-4-methoxyphenol hydrochloride are limited in publicly available literature, its structure as a phenolic amine provides a strong basis for predicting its potential bioactivities.

Antioxidant Activity: A Phenolic Prerogative

The phenolic hydroxyl group is the cornerstone of the antioxidant potential of 2-Amino-4-methoxyphenol hydrochloride. Phenolic compounds are well-established radical scavengers, acting primarily through hydrogen atom transfer (HAT). The mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating amino and methoxy groups on the benzene ring is expected to further enhance this antioxidant capacity by stabilizing the phenoxyl radical.

Antimicrobial Activity: A Multifaceted Approach

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. The proposed mechanisms are often multifaceted and can vary depending on the microbial species. For 2-Amino-4-methoxyphenol hydrochloride, potential antimicrobial actions could include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzene ring may allow the molecule to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Enzyme Inhibition: The phenolic hydroxyl group and the amino group can potentially interact with microbial enzymes through hydrogen bonding or other non-covalent interactions, leading to their inhibition. This could disrupt essential metabolic pathways.

-

Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.

Role as a Synthetic Intermediate in Drug Discovery

The utility of 2-Amino-4-methoxyphenol hydrochloride as a precursor for a range of bioactive molecules is well-established. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive aromatic ring, makes it a valuable starting material for constructing more complex molecular architectures.

Experimental Protocols for Biological Activity Assessment

To empower researchers to investigate the potential biological activities of 2-Amino-4-methoxyphenol hydrochloride, this section provides detailed, standardized protocols for key in vitro assays.

Antioxidant Activity Assessment: The DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of 2-Amino-4-methoxyphenol hydrochloride in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or control to the wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.